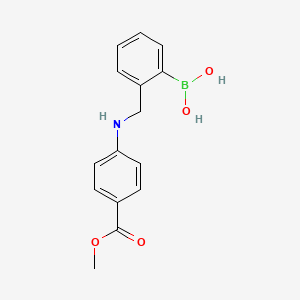

(2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methoxycarbonyl group and an aminomethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid typically involves the following steps:

Formation of the Aminomethyl Intermediate: The initial step involves the reaction of 4-(Methoxycarbonyl)aniline with formaldehyde to form the corresponding aminomethyl derivative.

Boronic Acid Formation: The aminomethyl intermediate is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions. This step often requires a base like potassium carbonate and a ligand such as triphenylphosphine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Including hydrogen peroxide and sodium perborate.

Major Products

Phenols: From oxidation reactions.

Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that boronic acids can inhibit proteasome activity, which is crucial for regulating cellular protein levels. The compound (2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid has shown potential as a proteasome inhibitor, leading to apoptosis in cancer cells. Studies have indicated its effectiveness against various cancer types, including breast and prostate cancers, by disrupting the ubiquitin-proteasome pathway .

Drug Development

The compound serves as an important intermediate in the synthesis of novel pharmaceuticals. Its ability to form stable complexes with biological targets makes it a candidate for drug development, particularly in designing inhibitors for enzymes involved in cancer progression and other diseases .

Organic Synthesis

Cross-Coupling Reactions

this compound is utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This reaction is pivotal in organic synthesis for creating complex molecules used in pharmaceuticals and agrochemicals. The compound's boron atom plays a crucial role as a nucleophile, facilitating the formation of carbon-carbon bonds .

Functionalization of Aromatic Compounds

The ability to functionalize aromatic compounds through electrophilic substitution reactions is another application of this boronic acid derivative. This property allows for the introduction of various functional groups into aromatic systems, which is essential for developing new materials and chemical entities with tailored properties .

Material Science

Polymer Chemistry

In material science, this compound can be employed in synthesizing boron-containing polymers. These polymers exhibit unique thermal and mechanical properties, making them suitable for applications in electronics and nanotechnology .

Sensors and Biosensors

The compound's ability to interact with biomolecules enables its use in developing sensors and biosensors. Boronic acids are known to bind selectively with diols, allowing for the detection of sugars and other biomolecules through fluorescence or electrochemical signals .

Case Studies

Wirkmechanismus

The mechanism by which (2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid exerts its effects often involves the formation of stable boron-carbon bonds. In catalytic processes, it can act as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it can interact with enzymes or receptors, potentially inhibiting or modifying their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Lacks the aminomethyl and methoxycarbonyl groups.

(4-(Methoxycarbonyl)phenyl)boronic Acid: Lacks the aminomethyl group.

(2-Aminomethylphenyl)boronic Acid: Lacks the methoxycarbonyl group.

Uniqueness

(2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid is unique due to the presence of both the aminomethyl and methoxycarbonyl groups, which can influence its reactivity and interactions in chemical and biological systems. This dual functionality makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

(2-(((4-(Methoxycarbonyl)phenyl)amino)methyl)phenyl)boronic acid, commonly referred to as a phenyl boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, particularly through reversible covalent bonding with diols, which is crucial in various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H16BNO4

- Molecular Weight : 273.1 g/mol

- CAS Number : 1256354-98-9

The biological activity of this compound can be attributed to several key mechanisms:

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Targeting Cancer Cells :

A study explored the use of phenyl boronic acids in targeting cancer cells by inhibiting specific proteases involved in tumor progression. The results indicated that these compounds could significantly reduce tumor growth in xenograft models by interfering with the proteolytic activity essential for cancer cell invasion . -

Diabetes Management :

Research has also investigated the role of boronic acids in glucose sensing and insulin regulation. The compound's ability to bind selectively to glucose molecules suggests its potential as a therapeutic agent for diabetes management through modulation of insulin release . -

Antiviral Properties :

Recent findings have suggested that certain boronic acids exhibit antiviral properties by disrupting viral entry mechanisms into host cells. This opens new avenues for research into their application against viral infections .

Eigenschaften

IUPAC Name |

[2-[(4-methoxycarbonylanilino)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO4/c1-21-15(18)11-6-8-13(9-7-11)17-10-12-4-2-3-5-14(12)16(19)20/h2-9,17,19-20H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKMTPGJBUGOKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CNC2=CC=C(C=C2)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.